(2,3-Difluorophenyl)acetyl chloride
Overview
Description
(2,3-Difluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 2,3-difluorophenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3-Difluorophenyl)acetyl chloride can be synthesized through the reaction of (2,3-difluorophenyl)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the mixture to facilitate the conversion of the carboxylic acid group to the acyl chloride group. The reaction can be represented as follows:
C8H6F2O2+SOCl2→C8H5ClF2O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,3-difluorophenyl)acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the (2,3-difluorophenyl)acetyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) are often used in Friedel-Crafts acylation reactions.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
(2,3-Difluorophenyl)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and intermediates.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug candidates.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluorophenyl)acetyl chloride
- (2,4-Difluorophenyl)acetyl chloride
- (2,6-Difluorophenyl)acetyl chloride
Uniqueness
(2,3-Difluorophenyl)acetyl chloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and the properties of the resulting derivatives. Compared to other difluorophenylacetyl chlorides, the 2,3-difluoro substitution pattern may offer distinct steric and electronic effects, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-7(12)4-5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRKUTYWOCHYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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